molecular formula C₂₃H₁₇D₈N₅O₅ B1156199 (S)-(+)-Doxazosin-d8

(S)-(+)-Doxazosin-d8

Cat. No.: B1156199
M. Wt: 459.52
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(+)-Doxazosin-d8 is a deuterium-labeled analog of Doxazosin, a selective alpha-1 adrenergic receptor blocker . This stable isotope-labeled compound, with eight deuterium atoms, is designed for use as a high-quality internal standard in analytical and pharmacokinetic research . It is primarily used in Liquid Chromatography-Mass Spectrometry (LC-MS) for applications such as analytical method development, method validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development . By improving the accuracy and reliability of mass spectrometry, it enables precise quantification of the parent drug, Doxazosin, in complex biological matrices . The parent compound, Doxazosin, works by selectively blocking alpha-1 adrenergic receptors located in the smooth muscle of blood vessels and the prostate gland . This blockade inhibits the action of catecholamines like norepinephrine, leading to vasodilation for lowering blood pressure and relaxation of prostate and bladder neck muscles to improve urinary flow in Benign Prostatic Hyperplasia (BPH) . This compound serves as a critical tool for researchers studying the pharmacokinetics, metabolism, and bioanalytical properties of Doxazosin . This product is intended for research purposes only and is not for human use .

Properties

Molecular Formula

C₂₃H₁₇D₈N₅O₅

Molecular Weight

459.52

Synonyms

(S)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine-d8; _x000B_1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]piperazine-d8; 

Origin of Product

United States

Synthesis and Advanced Characterization of S + Doxazosin D8

Synthetic Methodologies for Deuterated Analogues

The introduction of deuterium (B1214612) into a complex molecule like (S)-(+)-Doxazosin is not a trivial matter. It demands synthetic routes that are both regioselective, to place the deuterium atoms at the desired positions, and stereoselective, to obtain the correct enantiomer.

The IUPAC name for Doxazosin-d8, (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)(2,3-dihydrobenzo[b] nih.govacs.orgdioxin-2-yl)methanone, indicates that all eight deuterium atoms are located on the piperazine (B1678402) ring. veeprho.com The synthesis of doxazosin (B1670899) generally involves the condensation of two key fragments: a 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) moiety and a piperazine-containing moiety. google.comgoogle.com

For the site-specific deuteration of the piperazine ring, the most direct strategy involves the use of a pre-deuterated starting material. The synthesis would likely employ piperazine-d8 as a precursor. This approach ensures that the deuterium atoms are incorporated into the final structure at the desired locations and avoids issues with non-specific H/D exchange that could occur if deuteration were attempted on the final doxazosin molecule. google.com General methods for the synthesis of deuterated amines often rely on using readily available deuterium sources to prepare deuterated building blocks that can then be used in larger synthetic sequences. nih.gov

Synthesis of the chiral (S)-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl chloride.

Reaction of this chiral acid chloride with piperazine-d8 to form (S)-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine-d8.

Condensation of this deuterated intermediate with 4-amino-2-chloro-6,7-dimethoxyquinazoline to yield the final product, (S)-(+)-Doxazosin-d8. google.com

Achieving the correct (S)-configuration is critical. Since the deuteration is on the achiral piperazine portion of the molecule, the stereochemistry is introduced via the benzodioxan fragment. The synthesis of the key chiral intermediate, (S)-1,4-Benzodioxan-2-carboxypiperazine, can be accomplished through several stereoselective methods. researchgate.net

One effective approach is the enzymatic resolution of a racemic mixture of ethyl 1,4-benzodioxan-2-carboxylate. researchgate.net Specific enzymes, such as esterases, can selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer. Another method involves the chemical resolution of the racemic N-(1,4-benzodioxan-2-carbonyl)piperazine using a chiral resolving agent like d-tartaric acid. researchgate.net This process forms diastereomeric salts that can be separated by crystallization, followed by liberation of the desired (S)-enantiomer.

Once the enantiomerically pure (S)-intermediate is obtained, it is coupled with the deuterated piperazine-d8 fragment to produce the final this compound compound, ensuring both high enantiomeric and isotopic purity. The development of catalytic asymmetric methods provides a powerful tool for creating chiral centers with high enantioselectivity, a principle that is broadly applicable in the synthesis of complex chiral molecules. acs.org

Rigorous Analytical Characterization in Research Contexts

To be used as a reliable internal standard, this compound must be rigorously characterized to confirm its identity, chemical purity, and isotopic enrichment. This involves a combination of mass spectrometry, chromatography, and spectroscopy. rsc.orgdaicelpharmastandards.com

High-resolution mass spectrometry (HR-MS) is the primary technique for determining the isotopic purity of deuterated compounds. nih.gov By providing highly accurate mass measurements, HR-MS can distinguish between molecules that differ only in their isotopic composition (isotopologues). rsc.org

In the analysis of this compound, the instrument would be set to detect the protonated molecular ion, [M+H]⁺. The mass spectrum will show a cluster of ions corresponding to the desired d8 species as the most abundant peak, along with lower-intensity peaks for partially deuterated (d1-d7) and non-deuterated (d0) species. rsc.org The isotopic purity is calculated by integrating the peak areas of each isotopologue and expressing the abundance of the d8 species as a percentage of the total. rsc.org For use as an internal standard, an isotopic purity of >98% is typically required.

Table 1: Example Isotopic Purity Data for this compound by HR-MS This table is generated based on typical analysis results for deuterated standards.

IsotopologueRelative Abundance (%)
d8 (Desired)99.6
d70.3
d60.1
d0-d5<0.1
Isotopic Purity 99.6%

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the chemical purity of this compound. daicelpharmastandards.comusp.org These methods separate the main compound from any process-related impurities, such as unreacted starting materials or by-products from the synthesis. researchgate.net

A reversed-phase HPLC method coupled with a UV detector (such as a photodiode array detector) or a mass spectrometer is commonly used. usp.orgnih.gov The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard. usp.org The chemical purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Method Parameters for Purity Analysis This table is based on established methods for doxazosin analysis. usp.orgnih.gov

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and a buffered aqueous solution
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 35 °C
Detection UV at a specific wavelength (e.g., 245 nm) or MS
Injection Volume 10 µL
Expected Retention Time ~3.8 min (varies with exact conditions)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the exact location of deuterium atoms within the molecule. rsc.org The characterization of this compound would involve comparing its NMR spectra to that of its non-deuterated analogue. researchgate.net

In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons on the piperazine ring of standard doxazosin would be absent. This absence provides direct evidence of successful deuteration at the intended sites. rsc.org

In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium (the piperazine carbons) will exhibit characteristic changes. The signals will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound. daicelpharmastandards.com Techniques like HSQC and HMBC can further confirm the structural integrity and assignments. researchgate.net

Table 3: Comparison of Expected ¹H NMR Signals for Doxazosin and Doxazosin-d8 Chemical shifts are approximate and based on published data for doxazosin. researchgate.net

Proton Assignment (Doxazosin)Expected Chemical Shift (ppm)Expected Signal in this compound
Aromatic (Quinazoline & Benzodioxan)6.8 - 7.5Present
-OCH₃ (Methoxy groups)~3.9Present
-NH₂ (Amino group)~7.0Present
Piperazine ring protons2.8 - 4.2Absent
Benzodioxan ring protons4.4 - 5.2Present

Advanced Analytical Applications of S + Doxazosin D8 in Quantitative Research

Role as an Internal Standard in Bioanalytical Methodologies

In bioanalytical studies, particularly those involving pharmacokinetics, an internal standard (IS) is crucial for correcting variability during sample processing and analysis. scispace.com (S)-(+)-Doxazosin-d8 is an ideal internal standard for the quantification of doxazosin (B1670899) in biological matrices. veeprho.com Its utility is most pronounced in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the preferred technique for its sensitivity and selectivity. scispace.com Stable isotope-labeled standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process. scispace.comyoutube.com

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development of a robust LC-MS/MS assay for quantifying doxazosin relies heavily on a suitable internal standard. researchgate.net this compound is used to establish sensitive, precise, and accurate methods for determining the concentration of doxazosin in biological samples like human plasma. researchgate.netresearchgate.net

The process typically begins with sample preparation, where techniques like liquid-liquid extraction (LLE) or protein precipitation are employed to isolate the analyte and the internal standard from matrix components. researchgate.netnih.gov The extract is then subjected to chromatographic separation, commonly using a reversed-phase column such as a C18. researchgate.netnih.gov The analyte and the internal standard co-elute or elute in close proximity under specific mobile phase conditions. kcasbio.com

Detection is achieved using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.net The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (doxazosin) and the internal standard (doxazosin-d8). nih.gov For example, a common transition for doxazosin is m/z 452.2 → 247.4. nih.gov The deuterated standard will have a higher mass, allowing the mass spectrometer to distinguish it from the unlabeled analyte. youtube.com

Table 1: Typical Parameters for LC-MS/MS Assay of Doxazosin
ParameterDescriptionSource
Internal Standard This compound researchgate.net
Sample Preparation Liquid-Liquid Extraction (LLE) with solvents like tetra butyl methyl ether. researchgate.net
Chromatographic Column Reversed-phase C18 column (e.g., Unisol C18, 150 x 4.6 mm, 5 µm). researchgate.net
Mobile Phase A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05% ammonia (B1221849) solution). researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI+). researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM). nih.gov
Doxazosin MRM Transition m/z 452.2 → 344.4 or m/z 452.2 → 247.4. nih.gov

Mitigation of Matrix Effects in Complex Biological Sample Analysis

Biological samples such as plasma, serum, and urine are highly complex matrices. nih.gov When analyzed by LC-MS/MS, endogenous components like phospholipids (B1166683) and proteins can co-elute with the analyte and interfere with the ionization process, leading to ion suppression or enhancement. nih.govnih.gov This phenomenon, known as the "matrix effect," is a major source of variability and inaccuracy in bioanalytical methods. kcasbio.comnih.gov

The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) like this compound. kcasbio.comnih.gov Because a SIL-IS has virtually identical chemical and physical properties to the analyte, it experiences the same extraction inefficiencies, chromatographic behavior, and, most importantly, the same degree of ion suppression or enhancement in the mass spectrometer's source. youtube.comnih.gov By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to a significant improvement in data accuracy and precision. thermofisher.com This normalization is effective even with inter-individual variations in patient plasma samples, which can cause significant differences in analyte recovery. nih.gov The use of a SIL-IS is considered superior to structural analogs, which may not track the analyte's behavior as closely. scispace.comkcasbio.com

Method Validation Parameters for Deuterated Internal Standards in Preclinical Studies

Before an analytical method can be used for preclinical or clinical studies, it must undergo rigorous validation to demonstrate its reliability, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eugmp-compliance.orgich.org The use of a deuterated internal standard like this compound is highly recommended by these agencies as it facilitates the development of robust and reliable methods that can meet the stringent validation criteria. kcasbio.comnih.gov

A full validation assesses several key parameters: gmp-compliance.orgpmda.go.jp

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org

Accuracy: The closeness of the measured concentration to the true value. For QC samples, this should be within ±15% of the nominal value (±20% at the LLOQ). ich.org

Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). This should not exceed 15% (20% at the LLOQ). ich.org

Calibration Curve: The relationship between instrument response and known concentrations of the analyte. The curve should have a defined range with a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ). ich.org

Matrix Effect: Assessed to ensure that ion suppression or enhancement from different sources of biological matrix does not compromise the accuracy of the assay. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. pmda.go.jp

Table 2: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria (ICH M10)Source
Selectivity Assesses interference from matrix components at the retention time of the analyte and IS.Response in blank samples should be ≤20% of LLOQ response and ≤5% of IS response. ich.org
Accuracy & Precision Determined by analyzing Quality Control (QC) samples at multiple concentration levels.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤15% (≤20% at LLOQ). ich.org
Calibration Curve / Linearity A minimum of 6 non-zero standards are used to construct the curve.Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ) for at least 75% of standards. ich.org
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. gmp-compliance.org
Stability Evaluates analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples must be within ±15% of nominal concentration. pmda.go.jp

Utility in Quality Control (QC) Applications within Drug Development

Quality Control (QC) is an integral part of the pharmaceutical manufacturing process, ensuring that each batch of a drug product meets its specified quality attributes. alfa-chemistry.com The reliability of QC testing hinges on the use of well-characterized reference standards and robust, validated analytical methods. pharma-industry-review.com

This compound, as a high-purity labeled reference standard, is vital for these QC applications. pharma-industry-review.com It is used to calibrate and validate the analytical methods that are routinely used to assess the quality of doxazosin API and its finished dosage forms. alfa-chemistry.commoravek.com These QC tests include:

Purity analysis of bulk drug substance: Ensuring the API meets purity specifications and that impurities are below defined limits. oup.com

Content uniformity testing: Verifying that the amount of doxazosin is consistent across tablets or capsules in a batch.

Stability studies: Assessing the drug's stability over time under various environmental conditions to establish a shelf-life. pharma-industry-review.com

By providing a stable and reliable point of reference, this compound ensures that these critical QC tests are accurate and reproducible, which is essential for regulatory compliance and guaranteeing the safety and efficacy of the final medicinal product. moravek.comalfa-chemistry.com

Investigation of Pharmacokinetic and Metabolism Pathways Utilizing S + Doxazosin D8 Preclinical Focus

In Vitro Metabolism Studies

In vitro assays are fundamental for predicting a drug's metabolic fate in vivo. These studies typically use subcellular fractions, such as hepatic microsomes, which are rich in drug-metabolizing enzymes.

Hepatic microsomal stability assays determine the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450 (CYP) enzymes. bioduro.com This rate is used to calculate the intrinsic clearance (Clint), a measure of the liver's inherent ability to metabolize a drug. While specific stability data for (S)-(+)-Doxazosin-d8 is not detailed in available literature, extensive research on the enantiomers of doxazosin (B1670899) provides critical insights.

A 2022 study investigating the enantioselective metabolism of doxazosin in rat liver microsomes (RLMs) and human liver microsomes (HLMs) found that the elimination of (+)-doxazosin was slower than that of (–)-doxazosin in the rat liver microsomal system. nih.gov Though the specific metabolites identified in both RLMs and HLMs were the same, the metabolic profiles and rates for the (–)-doxazosin and (+)-doxazosin enantiomers differed significantly. nih.gov The metabolic profile of the racemic (±)-doxazosin was found to be more similar to that of (+)-doxazosin, suggesting the S-enantiomer is the more stable of the two. nih.gov

Table 1: Comparative In Vitro Metabolic Profile of Doxazosin Enantiomers

Feature (-)-Doxazosin (+)-Doxazosin Racemic (±)-Doxazosin
Relative Elimination Rate (RLMs) Faster Slower nih.gov Similar to (+)-Doxazosin nih.gov
Metabolites Identified (RLMs & HLMs) Consistent set of metabolites Consistent set of metabolites nih.gov Consistent set of metabolites

| Key Metabolizing Enzyme Selectivity | High selectivity by CYP3A4 nih.gov | Metabolized by multiple CYPs | Reflects combined enantiomer activity |

This table is based on findings for the non-deuterated enantiomers of doxazosin.

Enzyme reaction phenotyping identifies the specific enzymes responsible for a drug's metabolism. evotec.com For doxazosin, metabolism occurs extensively in the liver, primarily through O-demethylation of the quinazoline (B50416) nucleus and hydroxylation of the benzodioxan moiety. nih.govnih.govaccordhealthcare.us In vitro studies using human liver microsomes and recombinant human CYP enzymes have established that the primary pathway for elimination is via CYP3A4. medicines.org.uke-lactancia.orgfda.govdrugbank.com Additionally, CYP2D6 and CYP2C9 are involved in its metabolism, but to a lesser extent. medicines.org.uke-lactancia.orgfda.gov

Research into the enantioselectivity of this process revealed that while several human CYP enzymes can catalyze doxazosin metabolism, their preferences for each enantiomer differ. nih.gov Notably, CYP3A4 demonstrates very high specificity and selective activity in the metabolism of (–)-doxazosin, particularly in the formation of a specific metabolite (M22). nih.gov This highlights that the metabolic pathways are stereoselective, a critical consideration for drug development.

Table 2: Enzyme Phenotyping for Doxazosin Metabolism

Enzyme Family Specific Isoform(s) Role in Doxazosin Metabolism Enantioselective Preference
Cytochrome P450 (CYP) CYP3A4 Primary metabolic pathway medicines.org.uke-lactancia.orgfda.govdrugbank.com High specificity for (-)-Doxazosin nih.gov
CYP2D6 Secondary metabolic pathway medicines.org.uke-lactancia.orgfda.gov Contributes to metabolism of both enantiomers

This table is based on findings for the non-deuterated enantiomers of doxazosin.

In Vivo Preclinical Pharmacokinetic Research (Animal Models)

Animal models are essential for understanding how a drug is absorbed, distributed, and excreted by a living organism.

Pharmacokinetic studies in species such as the mouse, rat, and dog have shown that doxazosin is well-absorbed after oral administration. nih.gov It is highly bound to plasma proteins (95.3% in rats to 98.3% in humans). nih.gov The primary route of elimination for doxazosin and its metabolites across all species studied is via the feces, with less than 5% of the dose typically excreted as the unchanged parent drug. nih.govmedsafe.govt.nz

Enantiomer-specific research in rats revealed significant differences in the in vivo pharmacokinetics of the two isomers. After intravenous administration of racemic doxazosin, the plasma concentration ratio of (+)-doxazosin to (–)-doxazosin increased from 1.7 at 10 minutes to 17.1 at 360 minutes, indicating a much slower elimination of the (+)-enantiomer. nih.gov

Table 3: Summary of Doxazosin Pharmacokinetic Parameters in Preclinical Species and Humans

Parameter Mouse Rat Dog Human
Absorption Complete nih.gov Complete nih.gov Moderately Good nih.gov Well Absorbed (Approx. 65% Bioavailability) medsafe.govt.nznih.gov
Plasma Protein Binding High 95.3% nih.gov High 98.3% nih.gov
Primary Route of Excretion Feces nih.gov Feces nih.gov Feces nih.gov Feces (approx. 63%) nih.gov
Plasma Half-Life N/A 1.2 hours nih.gov 5 hours nih.gov ~22 hours nih.govnih.gov

| Metabolism | Extensive | Extensive nih.gov | Extensive nih.gov | Extensive nih.gov |

This table represents data for non-deuterated, racemic doxazosin.

The accurate quantification of doxazosin and its metabolites in plasma, urine, and tissue is fundamental to pharmacokinetic analysis. This is where this compound plays its most direct and critical role. Due to its structural and chemical similarity to the analyte, a deuterated analog is the ideal internal standard (IS) for mass spectrometry-based bioanalysis. researchgate.netcaymanchem.com

The methodology involves adding a known quantity of Doxazosin-d8 to the biological sample (e.g., plasma) before processing. researchgate.net Both the analyte (doxazosin) and the IS (doxazosin-d8) are extracted and analyzed simultaneously by LC-MS/MS. Because the IS behaves nearly identically to the analyte during extraction and ionization, any sample loss or variation is corrected for by monitoring the ratio of the analyte's signal to the IS's signal. bioduro.com This ensures a highly accurate, precise, and reproducible measurement of the drug's concentration, with validated methods capable of quantifying doxazosin down to levels as low as 0.301 ng/mL in plasma. researchgate.net

Exploration of Kinetic Isotope Effects in Biological Systems

The substitution of a hydrogen atom with a heavier deuterium (B1214612) atom can sometimes alter the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). google.com If a carbon-hydrogen bond is broken in the rate-determining step of a metabolic pathway, replacing that hydrogen with deuterium will strengthen the bond, potentially slowing down the reaction rate. google.com This can lead to reduced metabolic clearance and increased systemic exposure of the drug.

For doxazosin, the principal metabolic pathways are O-demethylation and hydroxylation, which occur on the quinazoline and benzodioxan rings, respectively. nih.gov The deuterons in this compound are located on the piperazine (B1678402) ring. caymanchem.com As this is not a primary site of metabolic attack, a significant KIE on the major clearance pathways would not be anticipated. However, the potential for a KIE on minor metabolic pathways or on drug transporter interactions involving the piperazine moiety cannot be entirely ruled out without specific investigation. Currently, there is no published preclinical data focusing on the KIE of this compound as a therapeutic entity itself. Its utility remains firmly established in its role as an analytical standard.

Future Research Directions and Methodological Innovations in Deuterated Compound Analysis

Advancements in Isotope Dilution Mass Spectrometry Techniques

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for quantification, and the use of stable isotope-labeled internal standards (SIL-IS), such as (S)-(+)-Doxazosin-d8, is fundamental to its accuracy and precision. researchgate.net The near-identical physicochemical properties of a deuterated standard to its non-labeled analyte ensure that they behave similarly during sample extraction, chromatographic separation, and ionization. researchgate.net This co-elution and similar behavior effectively compensate for matrix effects and variations in sample processing, which are significant challenges in complex biological samples. researchgate.net

Future advancements in IDMS are focused on enhancing sensitivity, specificity, and the breadth of application. One innovative approach involves the use of dual deuterated isotope surrogates to expand the linear dynamic range of an assay. mdpi.com For instance, a study on enrofloxacin (B1671348) utilized both d5 and d3 isomers to accurately quantify analyte concentrations over a vast range, from 2 µg/kg to 5000 times that limit, without saturation of the detector. mdpi.com This strategy avoids the need for repeated sample preparation and dilutions for high-concentration samples, thereby improving throughput and efficiency. mdpi.com

Researchers are also exploring new derivatization strategies using deuterated reagents to improve chromatographic separation and mass spectrometric detection for challenging analytes like fatty acids in metabolomics. researchgate.net The continuous refinement of high-resolution mass spectrometry (HRMS) platforms, when paired with IDMS, allows for the highly sensitive and specific quantification of biomarkers, such as Osteopontin in plasma, even at low ng/mL levels. biorxiv.org The combination of multiple heart-cutting two-dimensional liquid chromatography (2D-LC) with IDMS further enhances selectivity by providing superior separation of target analytes from complex matrix interferences before mass analysis. uniovi.es These methodological improvements promise to deliver more reliable and accurate data, a critical need for both clinical diagnostics and research. uniovi.es

Integration of Deuterated Standards in High-Throughput Analytical Platforms

The demand for analyzing large numbers of samples in drug discovery, clinical research, and metabolomics has driven the development of high-throughput screening (HTS) platforms. Deuterated standards like this compound are critical enablers of this technology. acs.org The robustness of using a SIL-IS allows for simplified and rapid sample preparation methods, such as protein precipitation, which are amenable to automation in 96-well or 384-well plate formats. researchgate.netacs.orgnih.gov

High-throughput platforms combining ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) rely on deuterated standards to ensure data quality across thousands of samples. nih.gov For example, a high-throughput lipidomics platform was developed to quantify 122 different eicosanoids in a 6.5-minute run per sample, using deuterated internal standards to achieve high sensitivity and a wide dynamic range. nih.gov The integration of specialized software for automated data quantification further accelerates the workflow, ensuring consistency and accuracy. nih.gov

Future directions aim to further miniaturize and automate these platforms. The use of 96-well solid-phase extraction (SPE) systems allows for the rapid preparation of hundreds of samples in a single day, with the subsequent analysis also completed within 24 hours. acs.org Such systems demonstrate excellent accuracy and precision, comparable to more labor-intensive manual techniques. acs.org As HTS platforms evolve to incorporate more complex three-dimensional (3D) cell culture models for drug screening, the need for reliable quantification using deuterated standards will become even more crucial to generate physiologically relevant and reproducible results. drugtargetreview.com

Expanding Applications in Translational Research for Drug Development (Non-clinical)

Translational research acts as the crucial bridge between basic scientific discoveries and their practical application in human health. leicabiosystems.com In the non-clinical phase of drug development, deuterated compounds are invaluable tools for investigating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. researchgate.netnih.gov Using a deuterated compound as a tracer allows researchers to follow the metabolic fate of a drug molecule with high precision using mass spectrometry. isowater.com

One of the key advantages of deuteration is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes at a specific molecular site. wikipedia.org This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. nih.govbocsci.com This strategy, sometimes called a "deuterium switch," has led to the development and FDA approval of deuterated drugs like deutetrabenazine, which offers an improved safety profile compared to its non-deuterated counterpart. researchgate.netnih.gov

The use of this compound as an internal standard is essential for studying the complex stereoselective metabolism of doxazosin (B1670899), a drug used for treating benign prostatic hyperplasia and hypertension. nih.gov Since enantiomers of a drug can have different pharmacological and metabolic profiles, analytical methods must be able to distinguish and accurately quantify them. A validated LC-MS/MS method using this compound as the internal standard allows for the sensitive and specific quantification of individual doxazosin enantiomers in plasma. researchgate.net Such studies are critical in non-clinical research to understand the disposition of the drug and identify potential differences between species (e.g., rats and humans), which informs clinical trial design. nih.gov Future non-clinical research will continue to use deuterated standards to explore the metabolic pathways of novel drug candidates and to optimize their properties for improved efficacy and safety. nih.govresearchgate.net

Q & A

Advanced Research Question

  • Dose Optimization : Conduct pilot pharmacokinetic (PK) studies in animal models to establish linearity between dose and plasma concentration, accounting for deuterium kinetic isotope effects (DKIE) that may prolong half-life .
  • Control Groups : Include non-deuterated doxazosin to differentiate isotopic effects from pharmacological activity.
  • Analytical Workflow : Use stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS to minimize matrix effects and improve quantification accuracy .

How can isotopic effects of this compound impact metabolic pathway analysis?

Advanced Research Question
Deuterium substitution in the piperazine ring alters cytochrome P450 (CYP)-mediated metabolism:

  • Reduced Metabolic Clearance : Deuterated compounds may exhibit slower oxidation rates due to DKIE, requiring adjustments in in vitro incubation times (e.g., extended from 1 hr to 2–4 hrs in hepatocyte assays) .
  • Metabolite Identification : Compare fragmentation patterns of deuterated vs. non-deuterated metabolites using MS² to distinguish isotopic artifacts from true metabolites .

How should researchers resolve contradictions in data from studies using this compound?

Advanced Research Question

  • Source Validation : Confirm isotopic purity and storage conditions of the compound, as degradation (e.g., proton exchange in aqueous solutions) can skew results .
  • Methodological Cross-Check : Replicate assays using orthogonal techniques (e.g., NMR for structural confirmation alongside LC-MS/MS for quantification) .
  • Contextual Analysis : Compare findings against literature on non-deuterated doxazosin to isolate isotopic vs. pharmacological variables. For example, discrepancies in α₁-adrenergic receptor binding assays may stem from DKIE altering ligand-receptor kinetics .

What strategies are recommended for integrating this compound into clinical translational research?

Advanced Research Question

  • Tracer Studies : Use microdoses (≤100 μg) in human PET imaging to map tissue distribution without eliciting pharmacological effects .
  • Drug-Drug Interaction (DDI) Studies : Co-administer with CYP3A4 inhibitors/inducers to assess metabolic stability changes caused by deuterium substitution .
  • Ethical Compliance : Adhere to guidelines for deuterated compound use in human trials, including rigorous documentation of isotopic safety profiles .

How can researchers ensure reproducibility in studies involving this compound?

Q. Methodological Guidance

  • Detailed Synthesis Protocols : Publish step-by-step synthesis procedures, including reaction conditions (e.g., deuterium source, catalysts) and purification methods (e.g., column chromatography gradients) .
  • Data Transparency : Share raw LC-MS/MS spectra and NMR assignments in supplementary materials to enable cross-validation .
  • Collaborative Validation : Engage independent labs to replicate key findings, particularly for novel applications (e.g., neuropharmacology studies) .

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